molecular formula C8H8ClF3N2O B2385557 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride CAS No. 2137774-85-5

3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride

Cat. No.: B2385557
CAS No.: 2137774-85-5
M. Wt: 240.61
InChI Key: HWESDESJMCDHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . As such, research into the synthesis and application of these compounds, including “3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride”, is likely to continue. The choice of synthesis method, whether direct fluorination or the building-block method, will depend largely on the identity of the desired target compound .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride is unique due to its specific structure, which combines the properties of pyridine and pyrrolo groups with the trifluoromethyl group. This combination enhances its stability, reactivity, and biological activity, making it a valuable compound in various fields .

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-dihydropyrrolo[2,3-b]pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6;/h1-3,14H,4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWESDESJMCDHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)N=CC=C2)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.